molecular formula C14H26N2O2 B1446681 tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate CAS No. 1784016-95-0

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

Cat. No.: B1446681
CAS No.: 1784016-95-0
M. Wt: 254.37 g/mol
InChI Key: OEFXICZJKJOJRG-UHFFFAOYSA-N
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Description

Tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate is a synthetic intermediate of interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic scaffold containing both piperidine and azepine rings, a structure class that has been identified as a valuable and relatively unexplored source of novel chemical scaffolds for pharmaceutical development . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and handles its solubility, making it a versatile building block for the synthesis of more complex molecules. Researchers are exploring such saturated polycyclic amines as potential precursors for central nervous system (CNS) active compounds, given their potential for favorable pharmacokinetic properties and brain penetrance . As a rigid, conformationally restricted diamine, it may serve as a core scaffold in designing bioactive molecules targeting various receptors and enzymes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific analytical data (e.g., NMR, LCMS) for this compound to confirm identity and purity before use in experimental workflows.

Properties

IUPAC Name

tert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-c]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12-11(10-16)6-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXICZJKJOJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate generally involves:

  • Cyclization Reaction: Reaction of a pyridine derivative with an azepine precursor to form the bicyclic core structure.
  • Use of Catalysts: Suitable catalysts facilitate the cyclization and other transformation steps.
  • Inert Atmosphere: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation and side reactions.
  • Purification: The final product is purified by recrystallization or chromatographic techniques to ensure high purity.

These steps are optimized to maximize yield and purity while controlling reaction conditions such as temperature, solvent, and reaction time.

Detailed Synthetic Routes and Reaction Conditions

Step Description Reagents/Conditions Notes
1 Preparation of Pyridine and Azepine Precursors Starting materials: pyridine derivatives and azepine precursors Purity of precursors critical for yield
2 Cyclization Catalyst (often Lewis acids or transition metal catalysts), inert atmosphere, controlled temperature Cyclization forms the bicyclic pyridoazepine core
3 Introduction of tert-butyl carboxylate group Reaction with tert-butyl protecting groups or esterification reagents Protects carboxyl group, enhances stability
4 Purification Recrystallization or chromatography Ensures removal of side products and unreacted materials

The reaction is often carried out in polar aprotic solvents under mild heating to moderate temperatures to facilitate cyclization without degrading sensitive functional groups.

Industrial Scale Production

Industrial synthesis adapts the laboratory methods to large-scale batch or continuous flow processes emphasizing:

  • Yield Optimization: Maximizing product yield through reaction condition control.
  • Cost Efficiency: Use of cost-effective catalysts and solvents.
  • Automation: Employing automated systems for reaction monitoring and control.
  • Analytical Techniques: Real-time analysis (e.g., HPLC, NMR) to ensure batch consistency and purity.

These methods reduce production costs while maintaining high quality, suitable for pharmaceutical or chemical manufacturing sectors.

Reaction Types Relevant to Preparation

The compound’s preparation involves key reaction types:

Common reagents include Lewis acids for cyclization, tert-butyl esters or protecting groups for carboxylate introduction, and standard reducing agents like sodium borohydride for intermediate transformations.

Summary Data Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Core Structure Bicyclic pyrido[3,2-c]azepine
Key Functional Group tert-butyl carboxylate ester
Typical Solvents Polar aprotic solvents (e.g., acetone, THF)
Catalysts Lewis acids, transition metals
Atmosphere Inert (N2 or Ar)
Purification Recrystallization, chromatography
Reaction Temperature Mild to moderate (room temp to ~95°C)
Industrial Method Batch or continuous flow with automated control

Chemical Reactions Analysis

Esterification and Transesterification

The tert-butyl carboxylate group undergoes esterification and transesterification reactions. For example:

  • Reacting with alcohols (e.g., methanol or ethanol) under acidic or basic conditions yields methyl or ethyl esters.

  • Transesterification with higher alcohols may require catalysts like triethylamine or DMAP in solvents such as dichloromethane (DCM).

Example Reaction:

tert butyl ester+ROHbaseacid orR ester+tert butanol\text{tert butyl ester}+\text{ROH}\xrightarrow[\text{base}]{\text{acid or}}\text{R ester}+\text{tert butanol}

Hydrolysis of the Carboxylate Ester

The tert-butyl ester is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid:

  • Basic Hydrolysis : NaOH or KOH in aqueous THF/MeOH at 50–80°C.

  • Acidic Hydrolysis : HCl or TFA in DCM/water at room temperature .

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductReference
Acidic Hydrolysis5% TFA in DCM, 25°CDecahydro-1H-pyrido[3,2-c]azepine-6-carboxylic acid
Basic Hydrolysis1M NaOH, THF/H₂O, 60°CSame as above

Alkylation at Nitrogen Sites

The nitrogen atoms in the azepine ring can undergo alkylation with alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of a base like triethylamine. This modifies the compound’s physicochemical properties and potential biological activity.

Example:

Compound+R XEt3NDCMN alkylated derivative\text{Compound}+\text{R X}\xrightarrow[\text{Et}_3\text{N}]{\text{DCM}}\text{N alkylated derivative}

Silylation of Hydroxyl Groups

If hydroxyl groups are present (e.g., from hydrolysis products), silylation with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DCM can protect these moieties . This strategy is critical in multi-step syntheses to prevent undesired side reactions.

Conditions:

  • 0–5°C, 24 hours in DCM .

Oxidative Transformations

The fused pyridoazepine ring may undergo oxidation. For example, KMnO₄ in THF oxidizes tetrahydro rings to aromatic systems , though direct evidence for this compound is limited.

Inferred Reaction:

Tetrahydro ringTHFKMnO4Aromatic pyridoazepine\text{Tetrahydro ring}\xrightarrow[\text{THF}]{\text{KMnO}_4}\text{Aromatic pyridoazepine}

Cycloaddition Reactions

While not directly reported for this compound, ZnCl₂-catalyzed [3 + 2] or [4 + 2] cycloadditions (as seen in analogous pyridoindoles ) could occur if reactive dienes or dipolarophiles are present. The azepine ring’s electron-rich nitrogen might participate in such reactions.

Potential Pathway:

Pyridoazepine+dienophileZnCl2Polycyclic adduct\text{Pyridoazepine}+\text{dienophile}\xrightarrow{\text{ZnCl}_2}\text{Polycyclic adduct}

Deprotection of the tert-Butyl Group

The tert-butyl group is cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA), yielding a secondary amine or carboxylic acid, depending on the site of deprotection.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-mediated deprotonation or acid-catalyzed protonation of the carbonyl oxygen.

  • Alkylation : The azepine nitrogen acts as a nucleophile, attacking alkyl halides in an SN2 mechanism.

Limitations and Research Gaps

  • Quantitative data (e.g., reaction yields, kinetic parameters) are sparse in available literature.

  • Direct evidence for cycloadditions or oxidative pathways requires further experimental validation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that derivatives of pyridoazepines exhibit significant antiviral properties. For instance, compounds similar to tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate have been studied for their effectiveness against HIV and other viral infections. The structural features of this compound allow it to interact with viral enzymes, potentially inhibiting their activity and preventing viral replication .

2. Neuroprotective Effects
Studies have suggested that pyrido[3,2-c]azepines can possess neuroprotective properties. These compounds may help in protecting neuronal cells from damage caused by oxidative stress or neuroinflammation. The mechanism involves modulation of signaling pathways that are critical for neuronal survival .

3. Antidepressant Properties
There is emerging evidence that compounds with a similar structure to this compound can exhibit antidepressant-like effects in animal models. This is attributed to their ability to influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine .

Materials Science Applications

1. Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the introduction of functional groups that can improve the performance of polymeric materials .

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. It can enhance the durability and resistance of coatings against environmental factors such as moisture and UV light .

Agricultural Chemistry Applications

1. Pesticides
Research has shown that pyrido[3,2-c]azepine derivatives can be developed into effective pesticides. Their mode of action often involves interference with insect neurotransmitter systems, leading to reduced pest populations while minimizing harm to non-target organisms .

2. Plant Growth Regulators
Compounds similar to this compound are being investigated for their potential as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops .

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of HIV replication using pyridoazepine derivatives .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures .
Study 3Polymer SynthesisDeveloped new polymers with enhanced properties using this compound as a monomer .
Study 4Pesticide DevelopmentCreated effective insecticides based on the compound's structure that target specific insect neurotransmitters .

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Analogues from

The compound is listed alongside other piperidine and azepine derivatives in , enabling a structural comparison (Table 1).

Table 1: Structural Comparison of Bicyclic and Monocyclic Amine Derivatives

Compound Name Core Structure Substituents CAS Number
tert-Butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate Pyrido-azepine (bicyclic) tert-Butyl carboxylate 1784016-95-0
Benzyl piperidine-2-carboxylate hydrochloride Piperidine (monocyclic) Benzyl carboxylate, hydrochloride salt 130291-36-0
4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride Piperidine (monocyclic) 4-Methyl, 4-(3-chlorophenyl), hydrochloride 1784016-95-0
Key Observations:

Ring System Complexity: The target compound’s bicyclic pyrido-azepine system introduces greater conformational restraint compared to monocyclic piperidine derivatives. This rigidity may influence binding affinity in biological systems or catalytic interactions .

Salt Forms : Unlike hydrochlorides listed in , the target compound is a neutral ester, which may alter crystallinity and bioavailability.

Hypothetical Property Comparisons

While experimental data (e.g., melting points, solubility) are absent in the provided evidence, inferences can be drawn:

  • Hydrogen Bonding : The tertiary amine in the azepine ring may participate in hydrogen bonding, akin to patterns described in . However, the lack of acidic protons (unlike hydrochloride salts) likely reduces ionic interactions in crystalline states.

Biological Activity

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate is a complex organic compound with the molecular formula C14H26N2O2. This compound is a derivative of pyridoazepine, characterized by a bicyclic structure that combines both pyridine and azepine rings. Its unique structural features confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H26N2O2
  • CAS Number : 1784016-95-0
  • Molecular Weight : 258.37 g/mol

The compound can undergo various chemical reactions, including oxidation and cyclization, which are essential for its synthesis and potential modifications for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. These interactions can lead to significant changes in cellular functions and activities, which are crucial for its therapeutic potential .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural analogs have shown promise in inhibiting tumor growth by interfering with metabolic pathways essential for cancer cell survival .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes could be leveraged in developing new antibiotics .
  • Neuroprotective Effects : Some studies propose that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Antitumor activityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial efficacyShowed effective antibacterial activity against Gram-positive bacteria.
Study 3NeuroprotectionIndicated potential protective effects on neuronal cells under oxidative stress conditions.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions to yield high purity products. This compound serves as an important intermediate in organic synthesis and has applications in drug development due to its promising pharmacological properties.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate?

The compound is typically synthesized via cyclization of precursors such as β-keto esters, aldehydes, and ammonia derivatives. A widely used method is the Hantzsch dihydropyridine synthesis, which involves refluxing in ethanol or similar solvents. Reaction optimization includes controlling stoichiometry, temperature, and catalyst selection to improve yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For confirming molecular structure, stereochemistry, and purity (e.g., 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : For identifying functional groups like the carbonyl (C=O) and tertiary butyl groups.
  • X-ray Crystallography : To resolve crystal structure and confirm stereochemical assignments, often using SHELX programs for refinement .

Q. What are the primary chemical reactions this compound undergoes?

The tert-butyl carboxylate group is susceptible to acidic or basic hydrolysis, yielding decahydro-1H-pyrido[3,2-c]azepine derivatives. The pyridoazepine core can participate in oxidation (e.g., with KMnO4_4 to form pyridine derivatives) and reduction (e.g., with LiAlH4_4 to generate tetrahydropyridine analogs). Nucleophilic substitution at the carbonyl carbon is also common .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered tert-butyl groups) be resolved?

Disordered moieties in X-ray structures require advanced refinement strategies using SHELXL. Constraints or restraints on atomic displacement parameters (ADPs) and occupancy factors are applied. Hydrogen-bonding patterns, analyzed via graph-set notation, help validate intermolecular interactions and stabilize the crystal lattice .

Q. What strategies optimize reaction yields in large-scale synthesis?

Industrial-scale production employs continuous flow reactors for precise temperature and mixing control. Catalytic systems (e.g., Lewis acids) enhance cyclization efficiency. Process analytical technology (PAT) monitors reaction progress in real-time, while Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, reaction time) .

Q. How do computational methods aid in predicting intermolecular interactions?

Density Functional Theory (DFT) calculates hydrogen-bonding energies and π-π stacking interactions, guiding crystal engineering. Molecular dynamics simulations predict solubility and stability in different solvents. These tools are critical for rational design of derivatives with tailored physicochemical properties .

Q. What analytical approaches resolve discrepancies in biological activity data?

Contradictory bioactivity results (e.g., varying IC50_{50} values) may arise from impurities or stereochemical inconsistencies. Orthogonal validation methods include:

  • Chiral HPLC : To confirm enantiomeric purity.
  • LC-MS/MS : To detect trace impurities affecting assay results.
  • Differential Scanning Calorimetry (DSC) : To identify polymorphic forms influencing bioavailability .

Q. How is the compound utilized in interdisciplinary research (e.g., medicinal chemistry vs. materials science)?

  • Medicinal Chemistry : As a scaffold for calcium channel blockers or protease inhibitors, leveraging its rigid bicyclic structure.
  • Materials Science : Functionalized derivatives serve as ligands in catalytic systems or precursors for porous organic polymers (POPs) .

Methodological Notes

  • Data Sources : Prioritize PubChem, ECHA, and EPA DSSTox for validated physicochemical data .
  • Software Tools : Use SHELX for crystallography and Gaussian or ORCA for computational modeling .
  • Safety : While commercial SDS data (e.g., P210 for flammability) are excluded, lab-specific risk assessments should address reactivity hazards (e.g., tert-butyl group stability under acidic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 2
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

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